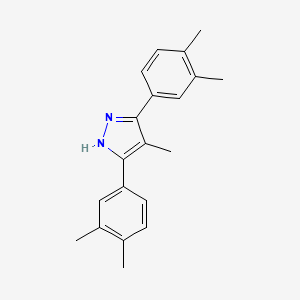![molecular formula C10H8Cl2N2O2 B2512479 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 2408971-25-3](/img/structure/B2512479.png)
1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the CAS Number: 2408971-25-3 . It has a molecular weight of 259.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,5-dichlorobenzyl)-1H-imidazole-2,4-diol . The InChI code for this compound is 1S/C10H8Cl2N2O2/c11-7-1-6(2-8(12)3-7)4-14-5-9(15)13-10(14)16/h1-3,5,15H,4H2,(H,13,16) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 259.09 .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Hydantoin derivatives, including 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione, serve as a critical scaffold in medicinal chemistry. Their synthesis often involves the Bucherer-Bergs reaction, highlighting their importance in creating novel therapeutic agents. These compounds exhibit a range of biological activities, making them valuable in therapeutic and agrochemical applications. They are pivotal in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications, thus underscoring their significance in drug discovery and development (Shaikh et al., 2023).
Antioxidant Capacity and Reaction Pathways
Research has also focused on the antioxidant capacity of compounds related to this compound. The ABTS/PP Decolorization Assay, for instance, evaluates the antioxidant capacity, revealing that some antioxidants can form coupling adducts with ABTS●+, while others undergo oxidation without coupling. This insight is crucial for understanding the specific reactions contributing to the total antioxidant capacity and the relevance of oxidation products in medicinal chemistry (Ilyasov et al., 2020).
Biological and Pharmacological Activities
The broad pharmacological activities of 2,4-imidazolidinedione derivatives are documented across various diseases, showcasing their versatility in medicinal applications. Their synthesis methodologies, such as the Bucherer-Bergs and Diels-Alder reactions, contribute to the development of compounds with diverse pharmacological properties. This highlights the potential of hydantoin derivatives in exploring new therapeutic avenues (Sudani & Desai, 2015).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a variety of interactions such as hydrogen bonds, π–π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to be involved in various biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes. For example, this compound may inhibit the activity of certain oxidoreductases, leading to alterations in redox balance and oxidative stress responses .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. For instance, this compound may inhibit the activity of DNA methyltransferases, leading to alterations in DNA methylation patterns and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. Additionally, this compound may influence the levels of reactive oxygen species and antioxidant defenses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For example, this compound may be transported by organic anion transporters, which facilitate its uptake and distribution in various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-1-6(2-8(12)3-7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSGXXBICZZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
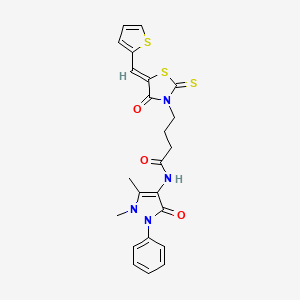

![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
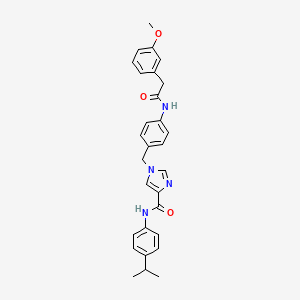
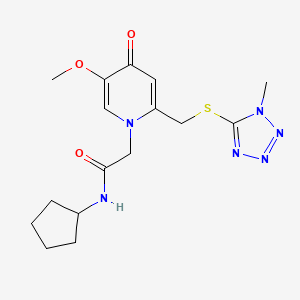
![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)
![(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2512405.png)
![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)
![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)
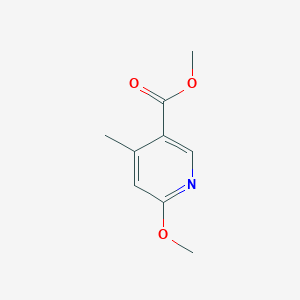

![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
